Structural Basis for Kinase Selectivity: Unique Thr106 Hydrogen Bond
X-ray crystallography reveals that RO3201195 forms a unique hydrogen bond between its exocyclic amine and threonine 106 (Thr106) in the ATP-binding pocket of unphosphorylated p38α, a feature that distinguishes it from the binding modes of many other p38 inhibitors such as SB203580 and BIRB 796 [1]. This specific interaction is a key contributor to its high selectivity for p38 over other kinases [2].
| Evidence Dimension | Hydrogen bond interaction |
|---|---|
| Target Compound Data | Forms a hydrogen bond with Thr106 in the p38α ATP binding pocket |
| Comparator Or Baseline | SB203580 and BIRB 796: Bind differently, not relying on the Thr106 interaction in the same manner. |
| Quantified Difference | Unique presence of the Thr106 hydrogen bond in the RO3201195-bound structure. |
| Conditions | X-ray crystallography of the p38α-RO3201195 complex |
Why This Matters
This unique binding interaction rationalizes the compound's high kinase selectivity, reducing the likelihood of off-target effects in cell-based assays compared to less selective p38 inhibitors.
- [1] Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. View Source
- [2] Bagley, M. C., et al. (2010). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. Pharmaceuticals, 3(6), 1842-1872. View Source
